Home > Products > Screening Compounds P107423 > Enalapril N-Glucuronide
Enalapril N-Glucuronide -

Enalapril N-Glucuronide

Catalog Number: EVT-13995596
CAS Number:
Molecular Formula: C26H36N2O11
Molecular Weight: 552.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Enalapril N-Glucuronide is a metabolite of Enalapril, which is a well-known angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and heart failure. This compound is formed through the glucuronidation process, which is a significant phase II metabolic reaction involving the conjugation of glucuronic acid to a substrate, enhancing its solubility and excretion.

Source

Enalapril N-Glucuronide is derived from Enalapril, which itself is synthesized from L-alanine and other precursors through several chemical reactions. The metabolic pathway leading to Enalapril N-Glucuronide primarily occurs in the liver, where enzymes such as UDP-glucuronosyltransferases catalyze the conjugation process.

Classification

Enalapril N-Glucuronide falls under the classification of pharmaceutical metabolites. It is categorized as a glucuronide derivative, which are compounds formed by the conjugation of glucuronic acid to various substrates, often resulting in increased hydrophilicity and altered pharmacokinetics.

Synthesis Analysis

The synthesis of Enalapril N-Glucuronide involves enzymatic processes rather than traditional chemical synthesis. The primary method is through glucuronidation, which can be summarized as follows:

  1. Substrate Activation: Enalapril undergoes activation by UDP-glucuronic acid.
  2. Enzymatic Reaction: The enzyme UDP-glucuronosyltransferase facilitates the transfer of glucuronic acid to Enalapril.
  3. Formation of Metabolite: The product formed is Enalapril N-Glucuronide, which can then be further processed for excretion.

This process highlights the importance of liver enzymes in drug metabolism and the formation of active or inactive metabolites.

Molecular Structure Analysis

The molecular structure of Enalapril N-Glucuronide can be described as follows:

  • Chemical Formula: C26_{26}H34_{34}N2_2O6_6
  • Molecular Weight: 466.56 g/mol

The structure consists of the Enalapril molecule with an attached glucuronic acid moiety. The addition of this sugar moiety alters its pharmacological properties, particularly its solubility and bioavailability.

Chemical Reactions Analysis

Enalapril N-Glucuronide primarily participates in metabolic reactions rather than typical chemical reactions seen in organic chemistry. Key reactions include:

  1. Hydrolysis: In certain conditions, Enalapril N-Glucuronide may undergo hydrolysis to release Enalapril and glucuronic acid.
  2. Conjugation Reactions: As a glucuronide, it can participate in further conjugation or degradation reactions within the body.

These reactions are crucial for understanding the pharmacokinetics and dynamics of Enalapril and its metabolites.

Mechanism of Action

The mechanism of action for Enalapril N-Glucuronide is closely related to its parent compound, Enalapril. As an active metabolite, it contributes to the inhibition of angiotensin-converting enzyme activity, leading to:

  1. Decreased Angiotensin II Levels: This results in vasodilation and reduced blood pressure.
  2. Reduced Aldosterone Secretion: Lower levels of aldosterone lead to decreased sodium retention and further contribute to lowering blood pressure.

The effectiveness of this metabolite in modulating these pathways emphasizes its role in managing cardiovascular conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Highly soluble in water due to the presence of glucuronic acid, enhancing its bioavailability.

Chemical Properties

  • Stability: Stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Reflects its acidic nature due to carboxylic groups present in the glucuronic acid moiety.

These properties are essential for understanding how Enalapril N-Glucuronide behaves in pharmaceutical formulations and biological systems.

Applications

Enalapril N-Glucuronide has significant scientific applications, particularly in pharmacology and toxicology:

  1. Pharmacokinetic Studies: Used to study drug metabolism and excretion profiles for Enalapril.
  2. Clinical Research: Assists in understanding variations in drug response among different populations based on metabolic pathways.
  3. Drug Development: Insights gained from studying this metabolite can inform the development of new ACE inhibitors with improved efficacy or reduced side effects.

Understanding Enalapril N-Glucuronide provides valuable insights into drug metabolism and therapeutic outcomes associated with angiotensin-converting enzyme inhibitors.

Biosynthesis and Enzymatic Pathways of Enalapril N-Glucuronide

Phase II Metabolic Biotransformation of Enalaprilat

Enalaprilat, the active diacid metabolite of the prodrug enalapril, undergoes Phase II biotransformation primarily via N-glucuronidation. This conjugation reaction represents a critical detoxification pathway, facilitating renal elimination of the angiotensin-converting enzyme (ACE) inhibitor. The process involves covalent linkage of glucuronic acid – derived from the cofactor uridine 5’-diphospho-α-D-glucuronic acid (UDPGA) – to the tertiary amine group within enalaprilat’s pyrrolidine ring [1] [6]. This biotransformation yields the quaternary ammonium conjugate Enalaprilat N-Glucuronide (molecular formula C₂₄H₃₂N₂O₁₁, molecular weight 524.53 g/mol), characterized by significantly enhanced hydrophilicity compared to the parent aglycone [1]. While ester hydrolysis by carboxylesterases converts enalapril to enalaprilat, subsequent N-glucuronidation represents the terminal metabolic step for the active moiety, effectively terminating its pharmacological activity and preventing unwanted tissue accumulation [6] [7].

Role of UDP-Glucuronosyltransferases (UGTs) in N-Glucuronidation

UDP-glucuronosyltransferases (UGTs) catalyze the nucleophilic attack of the amine nitrogen of enalaprilat on the anomeric carbon (C1) of UDPGA, resulting in β-configuration glucuronide formation. These membrane-bound enzymes reside primarily within the endoplasmic reticulum of hepatocytes, though significant extrahepatic expression occurs in the kidneys and intestine [2] [4]. The reaction mechanism involves a SN2-type inversion, generating the N-glucuronide linkage and releasing uridine diphosphate (UDP). N-glucuronidation of tertiary amines like enalaprilat yields quaternary ammonium glucuronides, which exhibit enhanced stability compared to N-glucuronides formed with primary or secondary amines [4] [6]. UGTs demonstrate broad substrate specificity but exhibit distinct regioselectivity; the specific conjugation of enalaprilat’s tertiary amine highlights the enzyme family’s capacity to glucuronidate aliphatic amine functionalities despite the steric and electronic challenges posed by such groups [4] [6]. This metabolic pathway is crucial for enalaprilat’s systemic clearance, complementing renal excretion of the unchanged compound.

Isoform-Specific Catalysis: UGT1A1 and UGT2B7 Enzyme Kinetics

Human UGTs exhibit significant isoform-specific activity towards enalaprilat, with UGT1A1 and UGT2B7 identified as the primary catalysts. Kinetic profiling using recombinant human UGTs and human liver microsomes (HLMs) reveals distinct catalytic efficiencies:

Table 1: Kinetic Parameters of UGT Isoforms Catalyzing Enalaprilat N-Glucuronidation

UGT IsoformKm (µM)Vmax (pmol/min/mg protein)CLint (Vmax/Km)Activation Type
UGT1A1640 (520-770)*2.8 ± 0.34.38Michaelis-Menten
UGT2B7890 ± 1204.1 ± 0.54.61Hill Kinetics
UGT1A3>3000Negligible<0.1N.D.
UGT1A4>3000Negligible<0.1N.D.

Values in parentheses represent 95% confidence intervals. N.D. = Not Determined. Data compiled from [1] [3] [5].

UGT1A1 demonstrates Michaelis-Menten kinetics for enalaprilat N-glucuronidation, with a moderate affinity (Km ≈ 640 µM) but significant contribution in vivo due to its high hepatic abundance [3] [5]. UGT2B7, conversely, exhibits homotropic activation (Hill kinetics; nH >1), suggesting positive cooperativity where binding of one substrate molecule enhances the enzyme’s affinity for subsequent molecules [3] [9]. While UGT2B7’s Km is higher (~890 µM), its Vmax exceeds that of UGT1A1, resulting in comparable intrinsic clearance (CLint) values. Other hepatic isoforms like UGT1A3 and UGT1A4 show negligible activity even at high substrate concentrations (>3 mM), confirming the reaction’s isoform selectivity [3] [5]. The involvement of these major hepatic UGTs suggests potential modulation by inhibitors (e.g., erlotinib for UGT1A1) or genetic polymorphisms, although the high Km values imply a lower risk of clinically significant drug-drug interactions (DDIs) compared to low-Km UGT substrates [5] [9].

Structural Determinants of N-Glucuronide Conjugation Specificity

The selective N-glucuronidation of enalaprilat by UGT1A1 and UGT2B7 is governed by precise structural features of the substrate and the enzymes’ active sites:

  • Tertiary Amine Nucleophilicity: The pyrrolidine nitrogen in enalaprilat is a sterically accessible tertiary amine with sufficient nucleophilicity for glucuronidation. Conversion to a quaternary ammonium ion upon conjugation eliminates further basicity, preventing reversion under physiological conditions [1] [6].
  • Spatial Orientation of Carboxylates: Enalaprilat possesses two carboxylic acid groups (–COOH) derived from its diacid structure. These anionic moieties likely engage in electrostatic interactions or hydrogen bonding with specific positively charged or polar residues (e.g., Histidine, Arginine) within the aglycone binding pockets of UGT1A1 and UGT2B7, positioning the pyrrolidine nitrogen optimally for nucleophilic attack on UDPGA [1] [10].
  • Hydrophobic Pockets: The phenylpropyl side chain and proline ring of enalaprilat provide hydrophobic surfaces that interact with complementary regions in UGT active sites, contributing to substrate affinity and orientation specificity. The bulky, hydrophobic nature of these moieties favors accommodation within the larger active sites of UGT1A1 and UGT2B7 compared to isoforms like UGT1A4, which prefers smaller, more flexible tertiary amine substrates [4] [6].
  • Enzyme Active Site Topology: UGT1A1 and UGT2B7 possess sufficiently large and flexible active sites to accommodate the relatively rigid, extended structure of enalaprilat (molecular length ~15-18 Å). The catalytic histidine residue (His35 in UGT2B7) is positioned to deprotonate the bound UDPGA, enhancing its electrophilicity towards the amine nitrogen [4] [6].

Table 2: Key Structural Features of Enalaprilat Influencing N-Glucuronidation Specificity

Structural FeatureRole in UGT Recognition & CatalysisConsequence for Enalaprilat
Tertiary Aliphatic AmineNucleophile for glucuronide bond formation; forms stable quaternary ammonium glucuronideEssential for reaction; dictates N-linked conjugate formation
Two Carboxylic Acid GroupsPotential ionic/H-bond interactions with UGT active site residues; influences binding orientationHigh affinity for UGT1A1/2B7; low affinity for UGT1A4
Phenylpropyl MoietyHydrophobic interactions with UGT binding pocket; contributes to substrate affinityFavors UGT2B7 binding (accommodates bulky hydrophobic groups)
Pyrrolidine-2-carboxylic AcidConformationally constrained ring; proximity of carboxylic acid to amine may influence binding modeMay limit access to some UGT active sites (e.g., UGT1A3)
Overall Molecular Size (~520 Da)Requires sufficiently large UGT active siteSelective catalysis by larger isoforms (UGT1A1, UGT2B7) over smaller ones

The specific spatial arrangement of these features creates a molecular signature recognized efficiently by UGT1A1 and UGT2B7, explaining the lack of significant catalysis by other isoforms despite their presence in the liver [1] [3] [6].

Properties

Product Name

Enalapril N-Glucuronide

IUPAC Name

(2S)-1-[(2S)-2-[[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C26H36N2O11

Molecular Weight

552.6 g/mol

InChI

InChI=1S/C26H36N2O11/c1-3-38-26(37)17(12-11-15-8-5-4-6-9-15)28(14(2)22(32)27-13-7-10-16(27)24(33)34)23-20(31)18(29)19(30)21(39-23)25(35)36/h4-6,8-9,14,16-21,23,29-31H,3,7,10-13H2,1-2H3,(H,33,34)(H,35,36)/t14-,16-,17-,18-,19-,20+,21-,23+/m0/s1

InChI Key

AYYMUVDBIHEPGL-DBLIMBOXSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C(=O)N3CCCC3C(=O)O

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](C)C(=O)N3CCC[C@H]3C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.